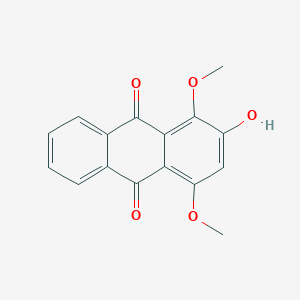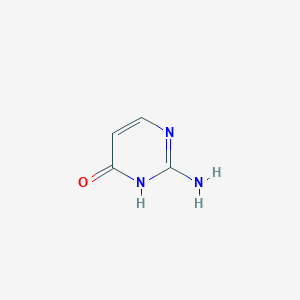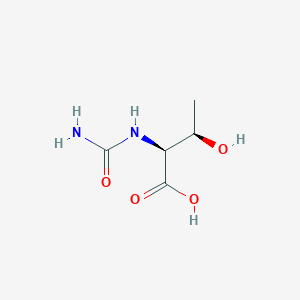
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid, commonly known as carbamoyl aspartate, is an important intermediate in the biosynthesis of pyrimidine nucleotides. It is an amino acid derivative that plays a crucial role in the metabolic pathway of pyrimidine biosynthesis. The synthesis of carbamoyl aspartate is a complex process that involves several enzymatic reactions.
Mecanismo De Acción
Carbamoyl aspartate acts as an allosteric inhibitor of the enzyme aspartate transcarbamoylase, which catalyzes the condensation of carbamoyl phosphate and L-aspartate. The binding of carbamoyl aspartate to the enzyme causes a conformational change that reduces the activity of the enzyme. This results in the inhibition of the pyrimidine biosynthesis pathway and the suppression of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Carbamoyl aspartate has several biochemical and physiological effects. It is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. The inhibition of the pyrimidine biosynthesis pathway can lead to the suppression of cancer cell growth. Carbamoyl aspartate is also involved in the regulation of urea cycle, which is important for the removal of excess nitrogen from the body. The study of carbamoyl aspartate and its role in these metabolic pathways has important implications for the development of new cancer therapies and treatments for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamoyl aspartate is a useful tool for studying the pyrimidine biosynthesis pathway and its role in cancer cell growth. The inhibition of this pathway can lead to the suppression of cancer cell growth, and carbamoyl aspartate can be used to study the mechanism of this inhibition. However, the synthesis of carbamoyl aspartate is a complex process that involves several enzymatic reactions, and the purification of carbamoyl aspartate can be challenging.
Direcciones Futuras
There are several future directions for the study of carbamoyl aspartate. One area of research is the development of new cancer therapies that target the pyrimidine biosynthesis pathway. Another area of research is the study of carbamoyl aspartate and its role in metabolic disorders, such as urea cycle disorders. The study of carbamoyl aspartate and its regulation of the urea cycle has important implications for the treatment of these disorders. Additionally, the synthesis of carbamoyl aspartate and its purification can be improved to make it a more useful tool for studying the pyrimidine biosynthesis pathway.
Métodos De Síntesis
The synthesis of carbamoyl aspartate involves the condensation of carbamoyl phosphate and L-aspartate by the enzyme aspartate transcarbamoylase. This reaction is the second step in the pyrimidine biosynthesis pathway. Carbamoyl phosphate is synthesized from the reaction between carbon dioxide and ammonia, catalyzed by the enzyme carbamoyl phosphate synthetase. L-aspartate is an amino acid that is synthesized from the Krebs cycle. The reaction between carbamoyl phosphate and L-aspartate is highly regulated and is a rate-limiting step in the pyrimidine biosynthesis pathway.
Aplicaciones Científicas De Investigación
Carbamoyl aspartate is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. The pyrimidine biosynthesis pathway is a target for cancer chemotherapy, and the inhibition of this pathway can lead to the suppression of cancer cell growth. Carbamoyl aspartate is also involved in the regulation of urea cycle, which is important for the removal of excess nitrogen from the body. The study of carbamoyl aspartate and its role in these metabolic pathways has important implications for the development of new cancer therapies and treatments for metabolic disorders.
Propiedades
Número CAS |
104928-21-4 |
|---|---|
Nombre del producto |
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1 |
Clave InChI |
JDNXAWFLEXAACH-GBXIJSLDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)N)O |
SMILES |
CC(C(C(=O)O)NC(=O)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)N)O |
Sinónimos |
Threonine, N-(aminocarbonyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




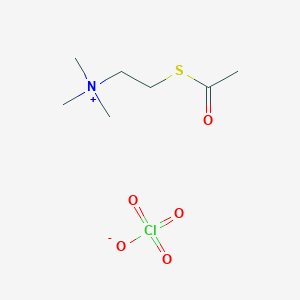
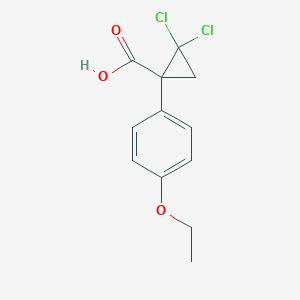
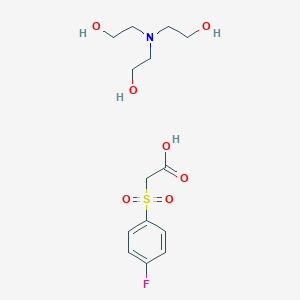
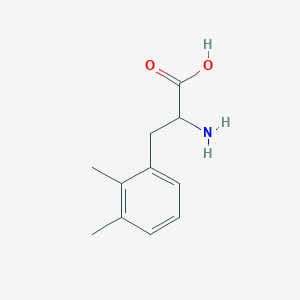
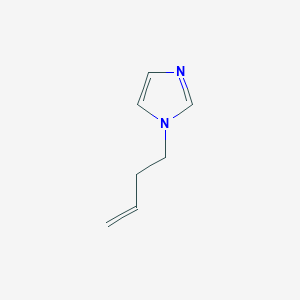
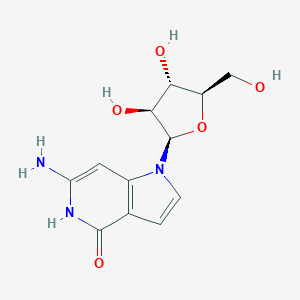
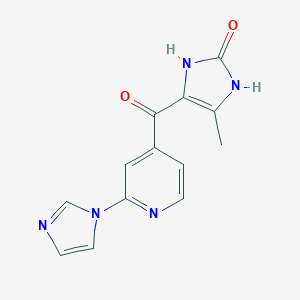
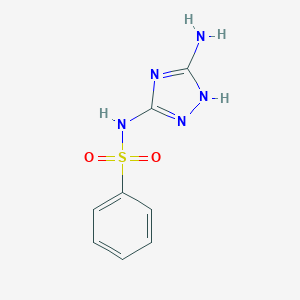
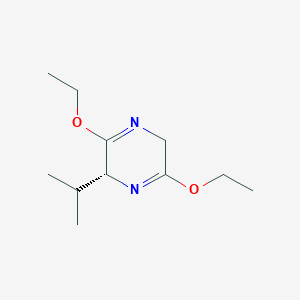
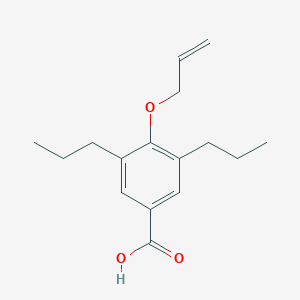
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
